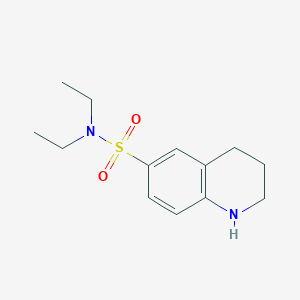

n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a chemical compound with a molecular weight of 268.38 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline analogs has been a topic of interest in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .Physical And Chemical Properties Analysis

N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a powder at room temperature . The storage temperature is normal .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Reactions

- The compound has been used in the study of radical amidation onto aromatic rings, demonstrating the formation of 1,2,3,4-tetrahydroquinoline derivatives through reactions with (diacyloxyiodo)arenes and iodine under irradiation conditions, indicating its utility in synthetic organic chemistry (Togo et al., 1998).

- Investigations into the sulfonamide-trapping reactions of thermally generated benzynes highlighted its role in the formation of saturated heterocycles, such as tetrahydroquinolines, showcasing its importance in heterocyclic chemistry and synthetic methodologies (Wang et al., 2018).

Biological and Pharmacological Research

- A study on a series of piperidine ring-fused aromatic sulfonamide, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, showed their ability to induce oxidative stress and exert cytotoxic effects on various cancer cell lines, suggesting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).

- Another study synthesized 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, evaluating them as inhibitors of phenylethanolamine N-methyltransferase (PNMT), indicating their relevance in the design of selective PNMT inhibitors with potential therapeutic applications (Grunewald et al., 2005).

Structural and Crystallographic Studies

- Research on the synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, using H6P2W18O62 as an acidic solid catalyst, contributed to the understanding of molecular and crystal structures of sulfonamide derivatives, demonstrating the role of weak interactions in the molecular arrangement (Bougheloum et al., 2013).

Advanced Synthetic Applications

- Palladium-catalyzed intramolecular allylic amidation via decarboxylative aromatization was utilized for the synthesis of N-allyl-N-aryl sulfonamides, leading to the formation of 4-aryl-1,2,3,4-tetrahydroquinoline and nitrogen-containing bioactives, showcasing the compound's utility in complex organic synthesis and potential in drug discovery (Liu et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-3-15(4-2)18(16,17)12-7-8-13-11(10-12)6-5-9-14-13/h7-8,10,14H,3-6,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAWSEXGTCHBKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994317 |

Source

|

| Record name | N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

CAS RN |

7355-01-3 |

Source

|

| Record name | NSC5459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Chlorophenyl)ethylidene]malononitrile](/img/structure/B1296182.png)